molecular formula C17H29ClO2S B8575407 2(5H)-Thiophenone, 4-(4-chlorobutoxy)-5-methyl-5-octyl- CAS No. 646517-47-7

2(5H)-Thiophenone, 4-(4-chlorobutoxy)-5-methyl-5-octyl-

Cat. No. B8575407
CAS RN: 646517-47-7
M. Wt: 332.9 g/mol
InChI Key: VWVASSDQRXBIGU-UHFFFAOYSA-N
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Description

2(5H)-Thiophenone, 4-(4-chlorobutoxy)-5-methyl-5-octyl- is a useful research compound. Its molecular formula is C17H29ClO2S and its molecular weight is 332.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(5H)-Thiophenone, 4-(4-chlorobutoxy)-5-methyl-5-octyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(5H)-Thiophenone, 4-(4-chlorobutoxy)-5-methyl-5-octyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

646517-47-7

Molecular Formula

C17H29ClO2S

Molecular Weight

332.9 g/mol

IUPAC Name

4-(4-chlorobutoxy)-5-methyl-5-octylthiophen-2-one

InChI

InChI=1S/C17H29ClO2S/c1-3-4-5-6-7-8-11-17(2)15(14-16(19)21-17)20-13-10-9-12-18/h14H,3-13H2,1-2H3

InChI Key

VWVASSDQRXBIGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C(=CC(=O)S1)OCCCCCl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

From 32 (47 mg, 0.18 mmol) and 3-iodo-1-chlorobutane (40 μL, 0.36 mmol) following general procedure H was obtained 41 (46 mg, 85%) after flash chromatography (20% EtOAc/Hexanes). 1H NMR (300 MHz, CDCl3) δ 0.86 (t, J=7 Hz, 3H), 1.07-1.27 (m, 1H), 1.24 (s, 10H) 1.48-1.51 (m, 1H), 1.62 (s, 3H), 1.75-1.82 (m, 2H), 1.89-1.98 (m, 4H), 3.59 (t, J=5.9 Hz, 2H), 3.95-3.98 (m, 2H), 5.28 (s, 1H); 13C NMR (75 MHz, CDCl3) δ 14.1, 22.6, 25.1, 26.0, 26.5, 29.0, 29.2, 29.3, 29.5, 29.7, 31.8, 44.1, 59.6, 71.7, 101.6, 186.1, 193.8. Analysis Calculated for C17H29C2S: C, 61.3; H, 8.78, Found: C, 61.9; H, 9.01.
[Compound]
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
47 mg
Type
reactant
Reaction Step Two
Name
3-iodo-1-chlorobutane
Quantity
40 μL
Type
reactant
Reaction Step Three
Name
Yield
85%

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